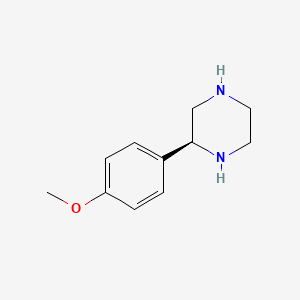

(S)-2-(4-Methoxy-phenyl)-piperazine

描述

(S)-2-(4-Methoxy-phenyl)-piperazine is a chiral piperazine derivative characterized by a methoxy-substituted phenyl group at the 2-position of the piperazine ring. Its stereochemistry (S-configuration) and structural features make it a valuable scaffold in drug discovery, particularly for targeting neurotransmitter receptors and enzymes. The para-methoxy group on the phenyl ring enhances electron-donating properties, influencing both pharmacokinetic and pharmacodynamic profiles. This compound has been explored in the design of serotonin and dopamine receptor ligands, antiviral agents, and anticancer molecules .

属性

分子式 |

C11H16N2O |

|---|---|

分子量 |

192.26 g/mol |

IUPAC 名称 |

(2S)-2-(4-methoxyphenyl)piperazine |

InChI |

InChI=1S/C11H16N2O/c1-14-10-4-2-9(3-5-10)11-8-12-6-7-13-11/h2-5,11-13H,6-8H2,1H3/t11-/m1/s1 |

InChI 键 |

INKLSJITWMAFRT-LLVKDONJSA-N |

手性 SMILES |

COC1=CC=C(C=C1)[C@H]2CNCCN2 |

规范 SMILES |

COC1=CC=C(C=C1)C2CNCCN2 |

产品来源 |

United States |

科学研究应用

Medicinal Chemistry

-

Pharmacological Activity :

- (S)-2-(4-Methoxy-phenyl)-piperazine has been studied for its potential as a dopamine receptor ligand . It exhibits selective binding to dopamine D2 and D3 receptors, which are crucial in the treatment of psychiatric disorders such as schizophrenia and depression. The compound's ability to modulate these receptors makes it a candidate for developing new antipsychotic medications .

- Antinociceptive Effects : Research indicates that this piperazine derivative may have antinociceptive properties mediated through serotonin receptors (5-HT2A and 5-HT3), suggesting potential applications in pain management .

- Treatment of Benign Prostatic Hyperplasia (BPH) :

Environmental Monitoring

- Isocyanate Detection :

- This compound has been utilized in the development of impregnated filters for monitoring isocyanate levels in the air. A study demonstrated its effectiveness in field sampling, where it was compared with other methods for detecting harmful isocyanates, which are significant occupational hazards . This application highlights the compound's versatility beyond medicinal use.

Neuropharmacology

- Potential in Treating Substance Abuse :

Case Studies and Research Findings

相似化合物的比较

Comparison with Structurally Similar Piperazine Derivatives

Substituent Position on the Piperazine and Phenyl Rings

The position of substituents on the phenyl and piperazine rings significantly impacts biological activity and physicochemical properties.

Key Insight: Para-substitution (e.g., methoxy) improves receptor interaction and metabolic stability, while meta-substitution (e.g., CF3) correlates with hallucinogenic activity but faster degradation .

Piperazine Linker Modifications

The spacer between the piperazine and core structure influences solubility and target engagement.

Key Insight : Ethylene or methylene spacers between piperazine and core structures enhance solubility and pKa, optimizing drug-like properties .

Stereochemical and Enantiomeric Effects

Chirality in piperazine derivatives critically affects receptor binding.

Key Insight : The S-enantiomer of piperazine derivatives often exhibits superior receptor affinity and therapeutic indices compared to R-forms or racemic mixtures .

Metabolic Stability and Environmental Degradation

Piperazine moieties are prone to oxidative degradation, impacting drug design and environmental persistence.

Key Insight : Methoxy and electron-donating groups on the phenyl ring slow oxidative degradation, enhancing metabolic stability .

准备方法

Nucleophilic Aromatic Substitution

The most direct route involves reacting piperazine with 4-methoxybromobenzene under basic conditions. For example, potassium carbonate in dimethylformamide (DMF) facilitates the displacement of bromide by piperazine’s secondary amine. However, competing bis-alkylation to form 1,4-bis(4-methoxyphenyl)piperazine is a common side reaction. To suppress this, a 1:1 molar ratio of piperazine to aryl halide and phase-transfer catalysts like tetrabutylammonium bromide are employed.

Representative Procedure :

Buchwald-Hartwig Amination

For electron-rich aryl halides, palladium-catalyzed cross-coupling offers superior regioselectivity. A protocol adapted from quinoline-piperazine hybrid syntheses utilizes:

-

Catalyst : Pd₂(dba)₃ (2 mol%)

-

Ligand : XantPhos (4 mol%)

-

Base : Cs₂CO₃

-

Solvent : Toluene at 110°C

This method achieves >90% conversion with minimal diarylation byproducts.

Enantioselective Synthesis of (S)-2-(4-Methoxy-phenyl)-piperazine

Enzymatic Resolution

The stereoselective synthesis of (S)-1-methyl-3-phenylpiperazine via enzymatic hydrolysis provides a template for resolving racemic 2-(4-methoxy-phenyl)-piperazine. Streptomyces griseus protease selectively hydrolyzes the (R)-enantiomer of a racemic oxalamic ester, leaving the (S)-enantiomer intact.

Adapted Procedure :

-

Synthesize racemic 2-(4-methoxy-phenyl)-piperazine oxalamate (Fig. 1A).

-

Treat with Streptomyces griseus protease in pH 7.4 buffer at 37°C for 48 hours.

-

Extract unhydrolyzed (S)-enantiomer using ethyl acetate (enantiomeric excess: >98%).

Characterization and Purification

Analytical Methods

Crystallization

Recrystallization from isopropyl alcohol yields high-purity hydrochloride salts. For example, dissolving the free base in hot IPA (70°C), cooling to 15°C, and filtering affords crystalline this compound·HCl (mp: 210–212°C).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | ee (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Nucleophilic Substitution | 70 | Racemic | High | Moderate |

| Buchwald-Hartwig | 85 | Racemic | Moderate | Low |

| Enzymatic Resolution | 45 | >98 | High | High |

| Chiral Auxiliary | 60 | 90 | Low | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。